molecular formula C14H23Br B8539819 1-(2-Bromoethyl)-3,5-dimethyl Adamantane

1-(2-Bromoethyl)-3,5-dimethyl Adamantane

Cat. No. B8539819
M. Wt: 271.24 g/mol
InChI Key: LPIWUJAIURURAQ-UHFFFAOYSA-N
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Patent
US05061703

Procedure details

Mix 1.4 mol of 1-bromo-3,5-dimethyl adamantane (I) in hexane with 0.6 mol of aluminum bromide at -75° C. Subsequently, pass ethylene through the solution for 20-30 minutes, stir for 5 min., and pour the reaction mixture onto ice water. Extract with ether, dry the organic phase and evaporate to dryness. Recrystallize the residue from methanol. (Yield: 48%).
Quantity
1.4 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[Br-:14].[Al+3].[Br-].[Br-].[CH2:18]=[CH2:19]>CCCCCC>[Br:14][CH2:18][CH2:19][C:8]12[CH2:10][C:4]3([CH3:13])[CH2:3][CH:2]([CH2:11][C:6]([CH3:12])([CH2:5]3)[CH2:7]1)[CH2:9]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.4 mol
Type
reactant
Smiles
BrC12CC3(CC(CC(C1)C3)(C2)C)C
Name
Quantity
0.6 mol
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Stirring
Type
CUSTOM
Details
stir for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20-30 minutes
Duration
25 (± 5) min
ADDITION
Type
ADDITION
Details
pour the reaction mixture onto ice water
EXTRACTION
Type
EXTRACTION
Details
Extract with ether
CUSTOM
Type
CUSTOM
Details
dry the organic phase
CUSTOM
Type
CUSTOM
Details
evaporate to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from methanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrCCC12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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